Tipranavirbeta-D-Glucuronide Tipranavirbeta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489489
InChI: InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)
SMILES:
Molecular Formula: C37H41F3N2O11S
Molecular Weight: 778.8 g/mol

Tipranavirbeta-D-Glucuronide

CAS No.:

Cat. No.: VC16489489

Molecular Formula: C37H41F3N2O11S

Molecular Weight: 778.8 g/mol

* For research use only. Not for human or veterinary use.

Tipranavirbeta-D-Glucuronide -

Specification

Molecular Formula C37H41F3N2O11S
Molecular Weight 778.8 g/mol
IUPAC Name 3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)
Standard InChI Key ODSCYUCOVFARRF-UHFFFAOYSA-N
Canonical SMILES CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Tipranavir beta-D-glucuronide is characterized by a complex molecular architecture that reflects its role as a conjugated metabolite. The compound is formed through the glucuronidation of tipranavir, a process mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation involves the addition of a glucuronic acid moiety to the parent molecule, enhancing its water solubility and facilitating renal excretion .

Molecular Specifications

  • IUPAC Name: (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid.

  • Canonical SMILES: CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5.

  • CAS Registry Number: 947408-14-2 .

The stereochemistry of the glucuronic acid group (β-D-configuration) is critical for its interaction with metabolic enzymes and transporters. The presence of a trifluoromethylpyridinyl sulfonamide group contributes to its stability under physiological conditions, while the phenylpropyl side chain enhances binding affinity to plasma proteins.

Pharmacokinetics and Metabolic Pathways

Tipranavir beta-D-glucuronide is a major metabolite of tipranavir, generated primarily in the liver. The parent drug undergoes extensive metabolism via cytochrome P450 3A4 (CYP3A4) and subsequent glucuronidation, with ritonavir coadministration commonly used to inhibit CYP3A4 and boost tipranavir bioavailability.

Key Pharmacokinetic Parameters

ParameterValue/DescriptionSource
Metabolic PathwayCYP3A4 oxidation → UGT-mediated conjugation
Excretion RouteRenal (60–70%), fecal (25–30%)
Half-Life4–6 hours (tipranavir)
Protein Binding>99.9% (tipranavir)

The glucuronide metabolite is detectable in plasma within 2–4 hours post-administration and reaches peak concentrations at 6–8 hours. Its formation is dose-dependent and influenced by genetic polymorphisms in UGT enzymes, which may account for interpatient variability in drug response .

Mechanism of Action and Biological Relevance

While tipranavir itself inhibits HIV-1 protease by binding to the enzyme’s active site, tipranavir beta-D-glucuronide lacks direct antiviral activity. Instead, it serves as a biomarker for studying the pharmacokinetic profile of tipranavir. The parent drug prevents viral maturation by blocking the cleavage of Gag and Gag-Pol polyproteins, a mechanism critical for suppressing viral replication in treatment-resistant strains.

Structural Insights into Protease Inhibition

The non-peptidic structure of tipranavir allows it to inhibit mutants resistant to peptidomimetic protease inhibitors. Molecular dynamics simulations reveal that its sulfonamide group forms hydrogen bonds with catalytic aspartate residues (Asp25/Asp25') of HIV-1 protease, while the trifluoromethylpyridinyl moiety enhances hydrophobic interactions.

Applications in Scientific Research

Analytical Chemistry and Mass Spectrometry

Tipranavir beta-D-glucuronide is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated analogue, tipranavir beta-D-glucuronide-d4, enables precise quantification of tipranavir in biological matrices by compensating for ionization variability.

Drug-Drug Interaction Studies

Research by Mukwaya et al. (2005) demonstrated that ritonavir coadministration increases tipranavir exposure by 30-fold, primarily through CYP3A4 inhibition . Subsequent studies utilizing the glucuronide metabolite have elucidated interactions with UGT inducers (e.g., rifampin) and inhibitors (e.g., probenecid).

Pharmacogenomics

A 1998 study by Koudriakova et al. identified single-nucleotide polymorphisms (SNPs) in UGT1A1 and UGT1A3 that correlate with reduced glucuronidation efficiency, potentially leading to tipranavir accumulation and hepatotoxicity .

Synthesis and Analytical Characterization

The synthesis of tipranavir beta-D-glucuronide involves enzymatic conjugation using recombinant UGT isoforms or chemical methods employing protected glucuronic acid donors. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm its structure, with key spectral data including:

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6): δ 7.82 (d, J = 8.5 Hz, 2H, aromatic), 5.32 (s, 1H, anomeric proton).

  • HRMS (ESI+): m/z 779.2451 [M+H]+ (calculated for C37H42F3N2O11S\text{C}_{37}\text{H}_{42}\text{F}_{3}\text{N}_{2}\text{O}_{11}\text{S}: 779.2455).

SolventSolubility (mg/mL)
Chloroform12.4
Dimethylsulfoxide34.7
Water<0.1

Degradation studies indicate a shelf life of 24 months under recommended conditions, with hydrolysis to tipranavir occurring at pH < 3 .

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